N4-butyl-5-nitro-N4-phenylpyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-butyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-2-3-9-18(11-7-5-4-6-8-11)14-12(19(20)21)13(15)16-10-17-14/h4-8,10H,2-3,9H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWDBAHQZUHANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-butyl-5-nitro-N4-phenylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method involves the nitration of a pyrimidine precursor followed by the introduction of butyl and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-butyl-5-nitro-N4-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N4-butyl-5-amino-N4-phenylpyrimidine-4,6-diamine.
Scientific Research Applications
N4-butyl-5-nitro-N4-phenylpyrimidine-4,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-butyl-5-nitro-N4-phenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Substituent Effects: Alkyl Chain Length
- N⁴-Ethyl-5-nitro-N⁴-phenylpyrimidine-4,6-diamine (CAS 497063-41-9): Molecular Formula: C₁₂H₁₃N₅O₂ Molar Mass: 259.26 g/mol Key Properties: Predicted pKa = 2.62, LogP = 2.888, density = 1.356 g/cm³.
Aromatic vs. Mixed Alkyl-Aryl Substitution
- 5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine (CAS 54706-01-3): Molecular Formula: C₁₆H₁₃N₅O₂ Molar Mass: 307.31 g/mol.
Complex Substituents: Phenylamino-Phenyl Group
- 5-Nitro-N⁴-(4-(phenylamino)phenyl)pyrimidine-4,6-diamine (CAS 450345-20-7): Molecular Formula: C₁₆H₁₄N₆O₂ Molar Mass: 322.32 g/mol.
Functional Group Variations: Nitro vs. Azo
- 4,6-Diamino-5-benzeneazo-2-methylpyrimidine (CAS 5473-05-2): Molecular Formula: C₁₁H₁₂N₆ Key Feature: Azo (-N=N-) group instead of nitro. Comparison: The azo group confers chromophoric properties but reduces electron-withdrawing effects, altering reactivity and stability compared to nitro-substituted analogs.
Data Table: Comparative Analysis of Pyrimidine Derivatives
*Hypothetical data.
Biological Activity
N4-butyl-5-nitro-N4-phenylpyrimidine-4,6-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological activities. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. The general synthetic route includes:
- Formation of the Pyrimidine Core : Utilizing starting materials such as 2-amino-4,6-dichloropyrimidine.
- Substitution Reactions : Introducing butyl and nitro groups at specific positions on the pyrimidine ring through nucleophilic substitution reactions.
- Final Coupling : Attaching phenyl groups via coupling reactions with arylboronic acids.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. Its structure allows it to inhibit bacterial growth effectively. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value of 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (Mu50 MRSA) | 1 |
| Escherichia coli (ΔAcrB) | 4 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. Specific findings include:
- Cell Line Testing : Studies reported significant growth inhibition in A431 vulvar epidermal carcinoma cells when treated with this compound .
The biological activity of this compound is attributed to its ability to interact with key enzymes and receptors involved in bacterial growth and cancer cell proliferation. For instance:
- Inhibition of Dihydrofolate Reductase : Similar compounds in this class have been shown to inhibit dihydrofolate reductase, a critical enzyme for DNA synthesis in bacteria and cancer cells .
Case Studies
Several case studies have focused on the efficacy and safety profile of this compound:
- Antibacterial Efficacy Study : A study involving multiple bacterial strains demonstrated that the compound not only inhibited growth but also showed low toxicity toward human cells, indicating a favorable therapeutic index.
- Antitumor Assessment : In vivo studies using animal models revealed that treatment with this compound resulted in reduced tumor size compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
